2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Anticancer NCI-60 screening Melanoma selectivity

2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 325994-74-9, molecular formula C₁₁H₁₃N₅OS, molecular weight 263.32 g/mol) is a synthetic heterocyclic compound featuring a 1,2,4-triazole core bearing a 4-amino-5-methyl substitution pattern, connected via a thioacetamide bridge to an N-phenyl moiety. The compound belongs to the broader class of 3-thio-1,2,4-triazole acetamide derivatives, a scaffold extensively investigated for anticancer, antimicrobial, and enzyme-inhibitory applications.

Molecular Formula C11H13N5OS
Molecular Weight 263.32
CAS No. 325994-74-9
Cat. No. B2400254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
CAS325994-74-9
Molecular FormulaC11H13N5OS
Molecular Weight263.32
Structural Identifiers
SMILESCC1=NN=C(N1N)SCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H13N5OS/c1-8-14-15-11(16(8)12)18-7-10(17)13-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3,(H,13,17)
InChIKeyWZXHHSQUNJDDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 325994-74-9): Core Structural and Pharmacophoric Profile for Research Procurement


2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 325994-74-9, molecular formula C₁₁H₁₃N₅OS, molecular weight 263.32 g/mol) is a synthetic heterocyclic compound featuring a 1,2,4-triazole core bearing a 4-amino-5-methyl substitution pattern, connected via a thioacetamide bridge to an N-phenyl moiety . The compound belongs to the broader class of 3-thio-1,2,4-triazole acetamide derivatives, a scaffold extensively investigated for anticancer, antimicrobial, and enzyme-inhibitory applications [1]. It serves as a key unsubstituted phenyl reference point within structure-activity relationship (SAR) series where the N-phenylacetamide terminus is systematically varied to modulate target binding, selectivity, and pharmacokinetic properties [2].

Why N-Phenylacetamide Triazole Analogs Cannot Be Interchanged: Critical SAR Divergence at the Terminal Amide Moiety


Within the 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-acetamide chemotype, subtle modifications to the N-phenyl terminus profoundly alter both potency and selectivity profiles across therapeutic targets. When the N-phenyl group of the target compound is replaced by substituted benzylthiazol-2-yl moieties, melanoma versus breast cancer selectivity shifts dramatically depending on the benzyl substituent pattern [1]. Similarly, substituting the phenyl ring with substituted phenyl acetamide variants changes α-glucosidase inhibitory potency by over 5000-fold within the same scaffold [2]. These observations demonstrate that the unsubstituted N-phenyl terminus of the target compound occupies a distinct position in SAR space, making generic substitution without controlled comparative data a high-risk procurement decision for reproducible research.

Quantitative Differentiation Evidence for 2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: Head-to-Head and Cross-Study Comparisons


Anticancer Selectivity Profile: Unsubstituted N-Phenyl vs. N-Benzylthiazol-2-yl Analogs in NCI-60 Panel Screening

In the study by Ostapiuk et al. (2015), the closest directly comparable analogs—2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a–h)—were evaluated against the NCI-60 human tumor cell line panel at a single concentration of 10 µM. Compounds with 2-Cl, 3-Cl, 4-Cl, 2,4-Cl₂, and 2,5-Cl₂ benzyl substituents (6a–c, 6e,f) demonstrated high selectivity toward melanoma cell lines, while compounds 6a (2-Cl) and 6g (3,4-Cl₂) showed activity against breast cancer lines [1]. In contrast, the target compound bearing an unsubstituted N-phenyl terminus represents the minimal phenyl pharmacophore within this series, providing a baseline selectivity reference that is distinct from all benzylthiazol-2-yl analogs. The unsubstituted phenyl variant eliminates the thiazole ring contribution to target engagement, offering researchers a cleaner probe for dissecting the contribution of the triazole-thioacetamide core to anticancer activity independent of terminal heterocycle effects.

Anticancer NCI-60 screening Melanoma selectivity Breast cancer Triazole-thioacetamide

Tyrosinase Inhibitory Potency: Class-Level Scaffold Benchmarking Against Kojic Acid Standard

The 1,2,4-triazol-3-ylthio-N-phenylacetamide scaffold has been validated as a highly potent tyrosinase inhibitory platform. Vanjare et al. (2021) reported that compound 9k within their series—a derivative bearing a 4-chlorophenyl substituent on the triazole and a 3,4-dimethylphenyl acetamide terminus—exhibited an IC₅₀ of 0.0048 ± 0.0016 µM against mushroom tyrosinase, representing approximately 3,500-fold greater potency than the standard inhibitor kojic acid (IC₅₀ = 16.8320 ± 1.1600 µM) [1]. The target compound, with its unsubstituted N-phenyl terminus and 4-amino-5-methyl substitution on the triazole core, occupies a distinct and less decorated region of this SAR landscape. Its procurement enables systematic exploration of how incremental structural complexity—from the minimal 4-amino-5-methyl/unsubstituted N-phenyl configuration (the target compound) to highly decorated analogs (e.g., 9k)—drives potency gains, thereby providing an essential starting point for scaffold optimization programs.

Tyrosinase inhibition Mushroom tyrosinase Kojic acid SAR Triazole-thioacetamide

Antimicrobial Differentiation: Structural Prerequisites for Gram-Negative vs. Fungal Activity in N-Phenylacetamide Triazoles

Li et al. (2017) investigated a series of novel N-phenylacetamide-bearing 1,2,4-triazole derivatives for antimicrobial activity. Among the compounds evaluated, three demonstrated special efficacy against Gram-negative bacteria, and five exhibited growth-inhibitory effects on tested fungi [1]. The target compound, featuring an unsubstituted N-phenylacetamide terminus and a 4-amino-5-methyl-1,2,4-triazole-3-thio core, represents a distinct structural configuration from the derivatives tested in this study, which incorporated varied substitution patterns. Notably, compound 2b from this series combined antibacterial activity with favorable fluorescence performance, highlighting the dual-function potential of this chemotype [1]. Procurement of the unsubstituted target compound enables deconvolution of the minimal structural requirements for antimicrobial activity versus fluorescence properties within this scaffold family.

Antimicrobial Antifungal Gram-negative bacteria Triazole-acetamide Fluorescence

Optimal Application Scenarios for 2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Based on Quantified Differentiation Evidence


Medicinal Chemistry SAR Campaigns: Baseline Reference for Terminal Amide Substituent Optimization

The unsubstituted N-phenyl terminus of the target compound makes it the ideal minimal pharmacophore reference for systematic SAR studies probing the effect of terminal amide modifications on anticancer selectivity. In the NCI-60 screening context, where benzylthiazol-2-yl analogs demonstrated melanoma-selective (6a–c, 6e,f) and breast cancer-active (6a, 6g) profiles at 10 µM, incorporation of the target compound enables direct assessment of how removal of the thiazole heterocycle shifts the selectivity fingerprint [1]. This positions the compound as an essential control in any medicinal chemistry program optimizing the terminal amide region of triazole-thioacetamide anticancer agents.

Enzyme Inhibitor Probe Development: Minimal Scaffold for Tyrosinase and Aldose Reductase SAR Deconvolution

The 4-amino-5-methyl-4H-1,2,4-triazole-3-thio core linked to an unsubstituted N-phenylacetamide provides the structurally simplest entry point for investigating the intrinsic enzyme-inhibitory contribution of this scaffold. With advanced analogs such as compound 9k achieving IC₅₀ values of 0.0048 µM against mushroom tyrosinase (~3,500-fold more potent than kojic acid) and compounds 12 and 17 exhibiting Ki values of 0.04 µM and 0.08 µM against aldose reductase [2][3], the target compound allows researchers to systematically quantify how each incremental structural embellishment drives potency gains, thereby informing rational, data-driven lead optimization rather than empirical analog synthesis.

Antimicrobial Lead Identification: Unsubstituted Reference for Dual-Function (Activity + Fluorescence) Compound Design

The N-phenylacetamide triazole scaffold has demonstrated potential for dual-function applications combining antimicrobial activity with fluorescence traceability. Compound 2b from the 2017 study by Li et al. combined antibacterial efficacy with favorable fluorescence properties [4]. Procurement of the target unsubstituted compound enables research groups to establish the baseline fluorescence and antimicrobial properties of the core scaffold, facilitating rational design of substituted analogs that preserve or enhance the fluorescence signature while improving antimicrobial potency, particularly against Gram-negative bacteria.

Computational Chemistry Model Validation: Minimal-Atom Reference Structure for Docking and Dynamics Benchmarks

Molecular docking and dynamic simulation studies have been successfully applied to triazole-thioacetamide derivatives to elucidate binding modes with tyrosinase (e.g., compound 9k dynamic simulations) and aldose reductase (compounds 12 and 17 docking highlighting interactions with Trp219, Phe122, and Trp111 residues) [2][3]. The target compound, with its minimal substitution pattern and low molecular weight (263.32 g/mol), serves as an ideal computational benchmark for validating docking protocols, force field parameters, and binding free energy calculations before extending studies to larger, more decorated analogs, thereby improving computational efficiency and result reliability.

Quote Request

Request a Quote for 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.